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molecular formula C13H14O3 B8494410 Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate CAS No. 61922-14-3

Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate

Cat. No. B8494410
M. Wt: 218.25 g/mol
InChI Key: AXBXBSDDLWWMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04704161

Procedure details

A Grignard reagent was prepared under dry nitrogen by the addition over a 1 hour period of a solution comprising 10.9 g (0.10 mole) of ethyl bromide in 15 ml of anhydrous ether to a magnetically stirred suspension of 2.4 g (0.10 g atom) of clean magnesium metal turnings in 70 ml of dry ether. Stirring at 25° C. was continued for an additional hour and then a solution of 10.2 g (0.10 mole) of phenyl acetylene in 15 ml of dry ether was added over 30 minutes. The stirred solution was then heated at reflux for one hour, during which time the acetylenic Grignard reagent separated into a two phase grey-black liquid. After cooling, the two phase liquid was transferred under dry nitrogen to a 200 ml addition funnel followed by flushing with two 15 ml portions of dry ether. The contents of the funnel were rendered homogeneous, by efficient overhead mechanical stirring, and this mixture was added over 35 minutes to a magnetically stirred solution of 11.6 g (0.10 mole) of ethyl pyruvate in 80 ml of dry ether cooled to -20° C. The mixture was stirred at -20° C. for 2 hours and allowed to warm to room temperature overnight. The resulting yellow-orange solution was cautiously treated with 75 ml of saturated ammonium chloride solution and after stirring for 5 minutes, the phases were separated. The aqueous phase was extraced with two 60 ml portions of ether and the combined organic phases were washed with three 75 ml portions of brine and dried over MgSO4. After filtration and concentration at the stripper, a residual reddish-orange oil (19.6 g) was fractionated through a 15 cm Vigreux column to afford, after a small forerun, a single volatile fraction, b.p. 96.0°-105.0° C./0.10 mm. Redistillation of this cut provided 8.9 g (41% yield) of ethyl-2-hydroxy-2-methyl-4-phenylbutynoate, as a colorless, viscous oil, b.p. 98.0°-101.0° C./0.05 mm.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acetylenic Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Br)C.[Mg].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[O:15].[Cl-].[NH4+]>CCOCC>[CH2:19]([O:18][C:13](=[O:17])[C:14]([OH:15])([CH3:16])[C:12]#[C:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:20] |f:4.5|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
acetylenic Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Stirring at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was then heated
CUSTOM
Type
CUSTOM
Details
separated into a two phase grey-black liquid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the two phase liquid was transferred under dry nitrogen to a 200 ml addition funnel
CUSTOM
Type
CUSTOM
Details
by flushing with two 15 ml portions of dry ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at -20° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
after stirring for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the combined organic phases were washed with three 75 ml portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration at the stripper
CUSTOM
Type
CUSTOM
Details
to afford
DISTILLATION
Type
DISTILLATION
Details
Redistillation of this cut

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(C(C#CC1=CC=CC=C1)(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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